Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as β-phenylthio and 6-benzyl . Specific reagents and catalysts are employed to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate: A similar compound with a methoxy group instead of a hydroxy group.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-2-carboxylate: Another protected galactopyranoside with different protecting groups.
Uniqueness
Benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is unique due to its specific combination of protecting groups and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C34H34O7 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
benzyl 6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2 |
InChI Key |
JGZVCCVFRMQHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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